Fmoc-d-val-opfp
Overview
Description
“Fmoc-d-val-opfp” is a Fmoc-protected valine derivative . It is also known as N-α-Fmoc-L-valine pentafluorophenyl ester . It is used in the synthesis of peptides .
Synthesis Analysis
“this compound” is used in Fmoc solid-phase peptide synthesis (SPPS) . It is a pre-formed pentafluorophenyl ester for coupling of valine amino-acid residues . The use of “this compound” enables bromophenol blue monitoring of amide bond formation .
Molecular Structure Analysis
The molecular formula of “this compound” is C26H20F5NO4 . It has a molecular weight of 505.43 g/mol .
Chemical Reactions Analysis
“this compound” is used in Fmoc SPPS , a type of peptide synthesis . The Fmoc group can be rapidly removed in SPPS .
Physical and Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder . It has an optical rotation of α 25/D (c=1 in chloroform): -25.5 - -20.5 ° . It is clearly soluble in DMF (0.5 mmole in 3 ml DMF) .
Scientific Research Applications
Asparagine Coupling in Peptide Synthesis
Fmoc-d-val-opfp is utilized in peptide synthesis, particularly in addressing side reactions during the activation of side chain unprotected asparagine in Fmoc-solid phase peptide synthesis. This application ensures a homogeneous peptide product, minimizing the formation of undesired byproducts like beta-cyano alanine (Gausepohl, Kraft, & Frank, 2009).
Synthesis of O-Glycopeptides
The compound plays a significant role in the stereoselective synthesis of O-glycopeptides, proving to be efficient and rapid in the synthesis process, with a high yield and stereoselectivity of over 97% in certain cases. This method is particularly useful for the routine synthesis of O-glycopeptides (Gangadhar, Jois, & Balasubramaniam, 2004).
Solid-Phase Syntheses of Glycopeptide Fragments
In the solid-phase synthesis of glycopeptides, such as those from RNA-polymerase II and mammalian neurofilaments, this compound is essential for constructing glycosylated building blocks. These building blocks facilitate the synthesis of glycopeptides in good yields and are fully characterized by various spectroscopic methods (Meinjohanns et al., 1995).
Application in Glycopeptide Libraries
This compound is instrumental in creating glycopeptide libraries for the rapid identification of glycopeptides that mimic the action of oligosaccharides. The use of this compound in this context aids in the high-throughput screening and analysis of active glycopeptides (Hilaire, Lowary, & Meldal, 1998).
Multiple-Column Solid-Phase Glycopeptide Synthesis
The compound is utilized in the preparation of building blocks for the simultaneous synthesis of various O-glycopeptides, enhancing the efficiency and purity of the glycopeptides obtained. This application is particularly relevant in studying glycopeptides from human intestinal mucin and porcine submaxillary gland mucin (Peters et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGAVSWQUEHAQ-HSZRJFAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149137 | |
Record name | D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301149137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125043-10-9 | |
Record name | D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125043-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301149137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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